RTI-336-d3 is a deuterated analog of the compound RTI-336, which belongs to the class of phenyltropane derivatives. These compounds are primarily recognized for their role as selective dopamine reuptake inhibitors, making them significant in pharmacological research, particularly concerning addiction therapies. The deuterium labeling (indicated by the "d3" suffix) enhances the compound's stability and reduces metabolic degradation, which is advantageous for various scientific applications.
RTI-336-d3 is synthesized from precursor compounds that undergo several chemical transformations. It falls under the category of psychoactive substances due to its interaction with neurotransmitter systems, specifically targeting the dopamine transporter. This classification positions it within the broader context of research into drugs aimed at treating conditions such as cocaine addiction.
The synthesis of RTI-336-d3 involves multiple steps, beginning with the formation of a tropane core. The general synthetic route includes:
The molecular structure of RTI-336-d3 can be represented using various chemical notation systems:
These representations highlight the compound's complex structure, which includes a tropane ring fused to a phenyl group and various substituents that contribute to its biological activity.
RTI-336-d3 is involved in several chemical reactions, including:
These reactions are essential for modifying RTI-336-d3 for various applications in research and development.
RTI-336-d3 functions primarily as a dopamine reuptake inhibitor. Its mechanism involves binding to the dopamine transporter, preventing dopamine reuptake into presynaptic neurons. This action leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling and stimulating central nervous system activity. Such mechanisms are crucial for understanding its potential therapeutic effects in treating cocaine addiction and other dopaminergic disorders .
RTI-336-d3 exhibits several notable physical and chemical properties:
These properties make RTI-336-d3 suitable for various scientific studies, particularly those investigating drug metabolism and pharmacokinetics.
RTI-336-d3 has several important applications in scientific research:
RTI-336-d3 (chemical name: 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole-d3) is a deuterated analog of the selective dopamine transporter (DAT) inhibitor RTI-336. The parent compound is a phenyltropane derivative with high DAT binding affinity (Ki = 4.09 nM) and selectivity over the norepinephrine (NET) and serotonin transporters (SERT), with NET:DAT and SERT:DAT ratios of 419.1 and 1,404, respectively [1] [6]. Deuterium labeling involves the substitution of three hydrogen atoms with deuterium at specific molecular positions, enhancing metabolic stability without altering primary pharmacology. RTI-336 itself emerged from structure-activity relationship (SAR) studies of 3-phenyltropane analogs, where modifications at the 3β-aryl and 2β-arylisoxazolyl positions optimized DAT selectivity and pharmacokinetic profiles [1] [6].
The compound acts as a competitive DAT inhibitor, binding to the orthosteric site formed by transmembrane helices 1, 3, 6, and 8. This binding impedes dopamine reuptake, increasing extracellular dopamine concentrations in the mesolimbic pathway [7]. Unlike cocaine, RTI-336 exhibits slower receptor association/dissociation kinetics, attributed to its extended tropane-based structure and substituted isoxazole ring [3] [6]. Preclinical studies in rhesus monkeys demonstrate that RTI-336 produces mild, prolonged stimulant effects with peak locomotor activity occurring later than cocaine and lasting over 4–6 hours [2] [9].
Table 1: Pharmacological Profile of RTI-336 vs. Cocaine
Parameter | RTI-336 | Cocaine | Source |
---|---|---|---|
DAT Ki (nM) | 4.09 | 89.1 | Carroll et al. [1] |
NET:DAT Selectivity | 419.1 | 37.01 | Carroll et al. [1] |
Peak Locomotor Onset | 60–90 min | 5–10 min | Andersen et al. [2] |
Duration of Action | >4 hours | 20–30 min | Howell et al. [6] |
Deuterium (²H) isotope effects are leveraged in medicinal chemistry to modulate the pharmacokinetics of bioactive compounds. The incorporation of deuterium into RTI-336-d3 replaces hydrogen atoms at metabolically vulnerable sites, typically carbon-deuterium (C–²H) bonds adjacent to enzymatic cleavage regions [7]. This substitution capitalizes on the kinetic isotope effect (KIE), where the higher mass of deuterium reduces the rate of cytochrome P450 (CYP)-mediated oxidative reactions, N-demethylation, or hydrolytic degradation. The primary outcomes are:
In neuropharmacology, deuterated DAT inhibitors like RTI-336-d3 serve as mechanistic probes. They enable researchers to isolate the impact of pharmacokinetics on behavioral outcomes, such as cocaine self-administration or relapse. For example, deuterated analogs of modafinil (e.g., JJC8-091) show attenuated abuse liability despite similar DAT binding, underscoring how slower brain penetration kinetics reduce reinforcing effects [9].
Table 2: Kinetic Isotope Effects (KIEs) in Deuterated Neuropharmacological Agents
Parameter | Non-deuterated Analogs | Deuterated Analogs | Impact |
---|---|---|---|
Metabolic Half-life | Short (e.g., 1–2 h) | Extended (e.g., 3–6 h) | Sustained target engagement |
CYP Oxidation Rate | High | Reduced (KIE 2–10) | Lower metabolite toxicity |
Brain Penetration Rate | Rapid | Slowed | Attenuated abuse potential |
DAT inhibitors represent a promising class of pharmacotherapies for cocaine use disorder (CUD) through agonist-based substitution. This approach mirrors methadone maintenance for opioid dependence by employing a safer, longer-acting compound to mitigate cravings and withdrawal [1] [6]. RTI-336 exemplifies this strategy due to its:
Deuterated analogs like RTI-336-d3 could refine this profile further. By extending half-life, deuterium may enhance compliance and reduce dosing frequency in clinical settings. Additionally, reduced metabolite generation could improve safety during long-term treatment [4] [7]. Current research focuses on "atypical" DAT inhibitors (e.g., modafinil analogs) that exhibit partial substrate activity or allosteric modulation, providing dopamine stabilization without euphoria [5] [9]. RTI-336-d3 bridges typical and atypical properties, offering a template for next-generation CUD therapeutics.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5